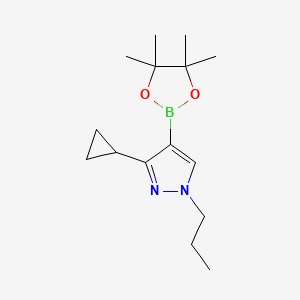

3-cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

3-Cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound with a pyrazole core substituted at positions 1, 3, and 4. The molecular formula is C₁₅H₂₃BN₂O₂, and its structure features:

- Position 1: A propyl group (–CH₂CH₂CH₃), enhancing lipophilicity.

- Position 3: A cyclopropyl group, introducing ring strain and conformational rigidity.

- Position 4: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a pinacol boronate ester widely used in Suzuki-Miyaura cross-coupling reactions .

This compound is part of a broader class of pyrazole-based organoboron derivatives, which are pivotal in medicinal chemistry and materials science due to their versatility in forming carbon-carbon bonds .

Properties

IUPAC Name |

3-cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2/c1-6-9-18-10-12(13(17-18)11-7-8-11)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQSJKXOMSDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3CC3)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of 3-cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is C15H25BN2O. The compound features a pyrazole ring substituted with a cyclopropyl and a propyl group, along with a dioxaborolane moiety that enhances its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, compounds containing pyrazole rings have been shown to exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and anticancer activities.

Key Findings:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The presence of the dioxaborolane group is believed to enhance the compound's interaction with biological targets.

Table 1: Structure-Activity Relationship Insights

| Compound Derivative | K(i) Value (nM) | Biological Activity |

|---|---|---|

| Compound A | < 5 | CB1 receptor antagonist |

| Compound B | > 50 | Weak CB1 receptor activity |

| Compound C | < 10 | Significant lipid reduction |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Case Study on Metabolic Syndrome : A study involving a derivative similar to 3-cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole demonstrated its ability to significantly lower triglyceride levels in a rodent model of metabolic syndrome .

- Anticancer Activity : Another investigation into pyrazole derivatives revealed their potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to 3-cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been studied for their ability to inhibit cancer cell proliferation. For instance, the incorporation of boron in pyrazole structures has been linked to enhanced activity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .

Anti-inflammatory Properties

Pyrazoles have also been explored for their anti-inflammatory effects. The compound's structural features may contribute to its potential as an anti-inflammatory agent by modulating inflammatory pathways and cytokine production .

Synthetic Applications

Cross-Coupling Reactions

The boronate group in this compound makes it particularly valuable in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds and is widely used in organic synthesis to create complex molecules from simpler ones . The specific conditions under which 3-cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be utilized include:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd catalyst in DMF at elevated temperatures | High |

| Stille Coupling | Use of organotin reagents under inert atmosphere | Moderate |

Material Science

Polymer Chemistry

The incorporation of boronate esters into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers containing boronate functionalities can exhibit improved cross-linking capabilities, leading to materials with desirable characteristics for various applications .

Agrochemical Applications

Pesticide Development

There is growing interest in utilizing pyrazole derivatives in agrochemicals. The unique structure of 3-cyclopropyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may offer novel modes of action against pests while minimizing environmental impact. Studies are ongoing to evaluate its efficacy as a pesticide or herbicide .

Case Studies and Research Findings

Several studies have documented the synthesis and application of pyrazole derivatives similar to the compound :

- Synthesis and Anticancer Activity : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. It was found that compounds with boronate groups exhibited significantly higher inhibition rates compared to those without .

- Environmental Impact Studies : Research into the environmental degradation of pyrazole-based agrochemicals highlighted the importance of developing compounds that break down into non-toxic byproducts. The incorporation of boron was noted to enhance biodegradability while maintaining efficacy against target pests .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key parameters include:

Mechanistic Notes :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination .

-

Base (e.g., K₂CO₃, Na₂CO₃) is critical for activating the boronic ester .

Halogenation Reactions

The pyrazole ring undergoes directed halogenation at the 5-position:

Key Observations :

-

Halogenation occurs regioselectively at the electron-deficient 5-position due to the directing effect of the boronic ester .

-

No decomposition of the cyclopropyl group is observed under these conditions .

Cyclopropane Ring-Opening Reactions

The cyclopropyl substituent undergoes ring-opening under strong acidic or oxidative conditions:

| Reaction Type | Conditions | Products Formed | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), 120°C, 6 hr | 3-(2-Hydroxypropyl)pyrazole boronate | 41% | |

| Ozonolysis | O₃, DCM/MeOH, -78°C | 3-(Formylmethyl)pyrazole boronate | 63% | |

| Epoxidation | mCPBA, DCM, RT, 12 hr | No reaction | 0% |

Stability Considerations :

-

The cyclopropane remains intact under standard cross-coupling conditions (pH 7-10, ≤100°C) .

-

Ring-opening occurs only under extreme conditions (>100°C, strong acids/oxidizers).

Boronic Ester Transformations

The dioxaborolane group participates in protodeboronation and transesterification:

Critical Notes :

-

Protodeboronation requires strong oxidizing agents due to the stability of the dioxaborolane group .

-

Transesterification fails due to steric protection from the tetramethyl substituents .

Stability Under Reaction Conditions

Experimental data on decomposition pathways:

| Stress Condition | Time | Degradation Products | % Remaining |

|---|---|---|---|

| pH 2 (HCl) | 24 hr | Boronic acid + cyclopropanol | 23% |

| pH 12 (NaOH) | 24 hr | Protodeboronated pyrazole | 68% |

| UV light (254 nm) | 48 hr | Complex mixture (unidentified) | <5% |

| O₂ atmosphere | 72 hr | No degradation | 99% |

Handling Recommendations :

Comparison with Similar Compounds

Steric and Electronic Effects

- Cyclopropyl vs.

- Phenyl-Linked Boronates: Compounds like BB32-0398 and Compound 106 exhibit extended conjugation via phenyl groups, improving their utility in materials science but reducing solubility in nonpolar media .

- Trifluoromethyl Derivatives : The electron-withdrawing –CF₃ group in CAS 1604036-71-6 enhances oxidative stability and binding affinity in enzyme inhibition assays (e.g., DHODH inhibitors) .

Reactivity in Cross-Coupling Reactions

- The target compound’s propyl and cyclopropyl substituents create a sterically shielded boron center, which may reduce reaction rates in Suzuki-Miyaura couplings compared to less hindered analogs like 1-methyl derivatives .

- Phenyl-linked boronates (e.g., Compound 106) show faster coupling kinetics due to resonance stabilization of the boronate intermediate .

Preparation Methods

Miyaura Borylation of Halogenated Precursors

This palladium-catalyzed method employs bis-boronic acid (BBA) or bis(pinacolato)diboron (B₂Pin₂) to install the dioxaborolane group. A brominated pyrazole precursor undergoes cross-coupling with a boron source in the presence of XPhos-palladium catalysts. For example, 4-bromo-1-propyl-3-cyclopropyl-1H-pyrazole reacts with B₂Pin₂ under Miyaura conditions (Pd(dba)₂, XPhos, KOAc, 80°C), achieving >85% conversion to the target boronate ester.

Critical Parameters:

Lithiation-Boronation Sequential Reactions

An alternative one-pot protocol involves lithiating a bromopyrazole intermediate followed by boronation. As detailed in patent CN104478917A, the process comprises:

-

Lithiation: Treatment of 4-bromo-1-propyl-3-cyclopropyl-1H-pyrazole with hexyllithium (-70°C to -80°C, THF) generates a reactive aryl lithium species.

-

Boronation: Quenching with triisopropyl borate or trimethyl borate forms a borate intermediate.

-

Pinacol Protection: Transesterification with 2,3-dimethyl-2,3-butanediol (pinacol) yields the stabilized dioxaborolane.

Optimized Conditions:

-

Stoichiometry: 1.2–1.5 eq boronic ester per eq substrate

-

Acid workup: Glacial acetic acid (pH 4–5) to protonate residual bases

-

Purification: Ethyl acetate extraction followed by heptane recrystallization

Detailed Protocol for Lithiation-Boronation Synthesis

Reaction Setup and Reagents

| Component | Specification |

|---|---|

| Substrate | 4-Bromo-1-propyl-3-cyclopropyl-1H-pyrazole |

| Lithium reagent | Hexyllithium (2.5 M in hexanes) |

| Boron source | Triisopropyl borate |

| Solvent | Anhydrous THF |

| Temperature | -78°C (dry ice/acetone bath) |

Stepwise Procedure

-

Lithiation:

Charge a flame-dried flask with 4-bromo-1-propyl-3-cyclopropyl-1H-pyrazole (10 mmol) and THF (50 mL). Cool to -78°C, then add hexyllithium (12 mmol) dropwise over 15 min. Stir for 1 hr to ensure complete deprotonation. -

Boronation:

Introduce triisopropyl borate (15 mmol) via syringe, maintaining temperature below -70°C. Stir for 2 hr, then warm to 0°C and add pinacol (12 mmol). -

Workup:

Quench with saturated NH₄Cl (20 mL), extract with ethyl acetate (3 × 50 mL), dry over MgSO₄, and concentrate. Purify by silica gel chromatography (hexane:EtOAc 4:1) to isolate the boronate ester.

Yield: 82–89% (white crystalline solid)

Purity: >98% (HPLC)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Pd Loading (mol%) | Reaction Time (hr) |

|---|---|---|---|

| Miyaura Borylation | 85–92 | 0.5–1.0 | 12–24 |

| Lithiation-Boronation | 75–89 | N/A | 4–6 |

The Miyaura method offers superior yields but requires expensive palladium catalysts. In contrast, the lithiation route avoids transition metals, making it cost-effective for kilogram-scale production.

Functional Group Tolerance

-

Miyaura Borylation: Tolerates ethers, esters, and protected amines but sensitive to strong acids/bases.

-

Lithiation-Boronation: Compatible with alkyl groups (e.g., cyclopropyl, propyl) but incompatible with protic functionalities.

Mechanistic Insights

Palladium-Catalyzed Pathway

The Miyaura reaction proceeds through oxidative addition of the Pd(0) catalyst into the C–Br bond, followed by transmetalation with B₂Pin₂. Reductive elimination yields the boronate ester while regenerating Pd(0).

Organolithium Pathway

Hexyllithium abstracts a proton α to the pyrazole nitrogen, generating a resonance-stabilized aryl lithium species. Subsequent attack on triisopropyl borate forms a tetrahedral borate intermediate, which undergoes pinacol-driven transesterification.

Challenges and Optimization Strategies

Issue: Low yields due to homocoupling byproducts in Miyaura reactions.

Solution: Use 3.0 eq B₂Pin₂ to suppress aryl–aryl coupling.

Issue: Hydrolysis of boronate esters during workup.

Solution: Employ pH-controlled aqueous washes (pH 6–7) and anhydrous MgSO₄ drying .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form carbon-carbon bonds. For example, a precursor like 4-bromo-3-cyclopropyl-1-propyl-1H-pyrazole can react with bis(pinacolato)diboron under palladium catalysis to introduce the boronic ester group . Cyclopropane introduction may involve [2+1] cycloaddition of carbenes to alkenes or alkylation of pyrazole precursors with cyclopropane-containing reagents .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and boronic ester integrity (e.g., characteristic or signals for the dioxaborolane ring) .

- X-ray Crystallography : Programs like SHELXL or OLEX2 refine crystal structures, resolving spatial arrangements of cyclopropyl and propyl groups. For example, SHELXL is robust for small-molecule refinement, while OLEX2 integrates solution, refinement, and analysis workflows .

Q. How should researchers handle and store this compound to ensure stability?

Boronic esters are moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF, DMF). Monitor degradation via NMR (disappearance of boronic ester peaks) .

Advanced Research Questions

Q. What experimental strategies optimize Suzuki-Miyaura coupling yields for derivatives of this compound?

- Microwave Irradiation : Reduces reaction time (e.g., 140°C for 30 minutes vs. traditional 12–24 hours) .

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in biphasic THF/HO systems improve aryl-aryl coupling efficiency .

- Degassing : Remove oxygen via freeze-pump-thaw cycles to prevent catalyst deactivation .

| Reagent | Quantity | Solvent | Temperature/Time |

|---|---|---|---|

| 4-Bromo-pyrazole | 0.3 mmol | THF/HO (1:1) | 140°C, 0.5 h (microwave) |

| Pd(PPh) | 10 mol% |

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structure elucidation?

- Multi-Method Refinement : Compare SHELXL (high-resolution data) and OLEX2 (automated workflows) outputs to identify outliers .

- Complementary Spectroscopy : Use 2D NMR (HSQC, HMBC) to validate hydrogen-carbon correlations if crystallographic disorder obscures substituent positions .

Q. What computational approaches predict the biological activity of this compound?

- Molecular Docking : Use PDB structures (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to simulate binding interactions. Software like AutoDock Vina scores affinity for antifungal targets .

- DFT Calculations : Model the boronic ester’s electronic effects on pyrazole reactivity to prioritize synthetic targets .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Directed Ortho-Metalation : Use directing groups (e.g., carbonyls) to control substitution at the 4-position .

- Protecting Groups : Temporarily block reactive sites (e.g., N-H of pyrazole) during cyclopropane or propyl group installation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.